molecular formula C8H13NO2 B2690420 (3-Tert-butyl-1,2-oxazol-4-yl)methanol CAS No. 2243520-63-8

(3-Tert-butyl-1,2-oxazol-4-yl)methanol

Cat. No. B2690420
CAS RN: 2243520-63-8
M. Wt: 155.197
InChI Key: SBQMVUNNOLJWKC-UHFFFAOYSA-N
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Description

“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 2243520-63-8 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (3-(tert-butyl)isoxazol-4-yl)methanol .


Synthesis Analysis

The synthesis of isoxazole compounds, like “(3-Tert-butyl-1,2-oxazol-4-yl)methanol”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metal from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” can be represented by the Inchi Code: 1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a liquid at normal temperatures .

Scientific Research Applications

Copper-Catalyzed Synthesis of 1,3-Oxazines

A copper(II)-catalyzed multi-component one-pot approach synthesizes 1,3-oxazines using methanol as both solvent and carbon source. This method employs tert-butyl hydroperoxide as the oxidant and an environmentally benign metal catalyst, providing an efficient synthesis route without requiring inert atmosphere precautions. This synthesis pathway demonstrates the potential application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in producing oxazine derivatives, avoiding carcinogenic formaldehyde (Paran J. Borpatra, Mohit L. Deb, P. Baruah, 2018).

Silver-Catalyzed Cyclizations

tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates undergo silver-catalyzed π-cyclizations, leading to the formation of hydroxypyrone or pulvinone compounds. This reaction showcases the ability of (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives to engage in complex cyclization reactions, guided by silver catalysis and specific counterion and additive optimization (D. Hermann, R. Brückner, 2018).

Catalytic Epoxidation

Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, derived from (4,5-dihydrooxazol-2-yl)methanol, demonstrate efficient catalysis in the epoxidation of cyclooctene using tert-butyl hydroperoxide. The high yield of epoxide indicates the promising role of these complexes in catalytic transformations, showcasing the application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in catalysis (Belina Terfassa et al., 2011).

Methanol as a C1 Feedstock and Hydrogen Source

Studies on methanol's utilization emphasize its role as a C1 synthon and hydrogen source in chemical synthesis and energy technologies. This highlights the broader implications of methanol-related research, including its production from (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives, for developing clean-burning fuel and reducing CO2 emissions (F. Dalena et al., 2018).

Anodic Cross-Coupling Reaction

Electrochemical methods employing methanol demonstrate selective anodic cross-coupling reactions of phenols, avoiding strong electrophilic media and showcasing (3-Tert-butyl-1,2-oxazol-4-yl)methanol's potential in facilitating environmentally friendly synthetic pathways (B. Elsler et al., 2014).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

The future directions for “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” and similar compounds involve the development of alternate metal-free synthetic routes . This is due to the significant advantages these methods offer, including cost-effectiveness, eco-friendliness, and avoidance of toxicity associated with metal catalysts .

properties

IUPAC Name

(3-tert-butyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQMVUNNOLJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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